2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound known for its unique chemical structure and properties This compound features a trifluoromethyl group, which is often associated with enhanced chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the key intermediate, 4-chloro-2-(trifluoromethyl)aniline. This intermediate is then reacted with appropriate reagents to form the final compound. Common synthetic routes include:
Nitration and Reduction: Nitration of 4-chloro-2-(trifluoromethyl)benzene followed by reduction to obtain 4-chloro-2-(trifluoromethyl)aniline.
Condensation Reactions: The intermediate is then subjected to condensation reactions with suitable carbonyl compounds under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The chloro and amino groups further contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-2-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)benzene
Uniqueness
The uniqueness of 2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[4-chloro-2-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO2/c1-15(2)6-13(22)10(14(23)7-15)8-21-12-4-3-9(17)5-11(12)16(18,19)20/h3-5,8,22H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWNCYFCSKJELB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)Cl)C(F)(F)F)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.